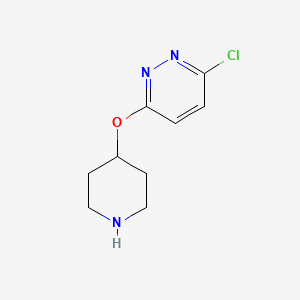

3-Chloro-6-(4-piperidyloxy)pyridazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-6-piperidin-4-yloxypyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O/c10-8-1-2-9(13-12-8)14-7-3-5-11-6-4-7/h1-2,7,11H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZJIMSRPPBRERY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: Unveiling a Versatile Heterocyclic Intermediate

An In-depth Technical Guide to 3-Chloro-6-(4-piperidyloxy)pyridazine (CAS: 1185536-63-3): A Key Building Block in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic design of molecular scaffolds is paramount to achieving therapeutic efficacy and optimizing pharmacokinetic profiles. Among the vast arsenal of heterocyclic compounds, pyridazine derivatives have emerged as "privileged scaffolds" due to their unique physicochemical properties that are highly advantageous for drug design.[1][2] This guide focuses on a specific, high-value building block: This compound , registered under CAS number 1185536-63-3.

This compound is a bifunctional intermediate, featuring a reactive chloro-substituent on the electron-deficient pyridazine ring and a piperidyloxy moiety that provides a vector for further structural diversification. Its utility lies in its capacity to serve as a cornerstone for the synthesis of more complex molecules targeting a wide array of biological pathways. This document serves as a technical resource for researchers, medicinal chemists, and drug development professionals, offering insights into its synthesis, characterization, applications, and safe handling.

| Property | Data | Source(s) |

| IUPAC Name | 3-Chloro-6-(piperidin-4-yloxy)pyridazine | [3] |

| CAS Number | 1185536-63-3 | [4][5] |

| Molecular Formula | C₉H₁₂ClN₃O | [3][4] |

| Molecular Weight | 213.66 g/mol | [4] |

| Appearance | White to off-white solid (typical) | Inferred |

| Primary Application | Synthetic intermediate in pharmaceutical R&D | [4][6] |

PART 1: Synthesis and Mechanistic Rationale

The construction of the this compound molecule is most efficiently achieved via the Williamson ether synthesis , a robust and widely utilized method for forming ether linkages.[7][8] This reaction is valued for its broad scope and reliability in both laboratory and industrial settings.[7] The strategic choice of this pathway involves the nucleophilic substitution of a chlorine atom on a pyridazine ring by an alcohol.

The Underlying Chemistry: An SN2 Pathway

The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[7][8][9][10] The core principle involves the attack of a nucleophile (an alkoxide ion) on an electrophilic carbon atom bearing a good leaving group (a halide).[7][9]

The key steps are:

-

Deprotonation: A strong base, such as sodium hydride (NaH), is used to deprotonate the hydroxyl group of 4-hydroxypiperidine. This generates a potent nucleophile, the piperidin-4-olate anion.[11]

-

Nucleophilic Attack: The newly formed alkoxide attacks one of the electrophilic carbon atoms of 3,6-dichloropyridazine. The carbon atom bonded to chlorine is susceptible to attack due to the electron-withdrawing nature of both the chlorine atom and the adjacent nitrogen atoms in the pyridazine ring.

-

Displacement: The attack occurs in a concerted fashion, displacing a chloride ion as the leaving group and forming the final ether product.

The choice of 3,6-dichloropyridazine as the starting material is strategic. The two chlorine atoms provide reactivity, but the reaction can be controlled to favor monosubstitution, leaving the second chlorine atom at the 3-position available for subsequent synthetic modifications.

Visualizing the Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis, from starting materials to the final product.

Experimental Protocol

This protocol is a representative procedure based on established chemical principles. Researchers should adapt it based on laboratory conditions and scale, always adhering to rigorous safety standards.

-

Inert Atmosphere Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a thermometer, and a nitrogen inlet. Maintain a positive pressure of inert gas (nitrogen or argon) throughout the reaction.

-

Solvent and Base: Add a suitable aprotic polar solvent, such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), to the flask. Cool the flask in an ice bath (0 °C).

-

Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise to the solvent.

-

Nucleophile Addition: Dissolve 4-hydroxypiperidine (1.0 equivalent) in a minimal amount of the reaction solvent and add it dropwise to the NaH suspension. Stir the mixture at 0-10 °C for 30-60 minutes to allow for complete formation of the alkoxide.

-

Electrophile Addition: Add a solution of 3,6-dichloropyridazine (1.05 equivalents) in the reaction solvent to the mixture dropwise, maintaining the temperature below 20 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching: Once the reaction is complete, carefully quench the excess NaH by slowly adding ice-cold water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product using column chromatography on silica gel to yield pure this compound.

PART 2: The Role of the Pyridazine Scaffold in Drug Discovery

The pyridazine ring is a bioisostere of the phenyl ring but offers distinct advantages.[1] Its unique electronic properties, including a high dipole moment and dual hydrogen-bond accepting capacity, are crucial for molecular recognition and binding to biological targets.[1]

Key Advantages of the Pyridazine Moiety:

-

Enhanced Polarity & Solubility: The nitrogen atoms increase polarity, which can improve aqueous solubility and modify pharmacokinetic properties.

-

Hydrogen Bonding: The two adjacent nitrogen atoms can act as robust hydrogen bond acceptors, forming critical interactions with protein active sites.[1]

-

Metabolic Stability: The pyridazine core can confer greater resistance to metabolic degradation (e.g., by cytochrome P450 enzymes) compared to a simple phenyl ring.[1]

-

Reduced hERG Liability: Incorporating a pyridazine ring has been shown in some cases to reduce a molecule's interaction with the cardiac hERG potassium channel, a common cause of cardiotoxicity in drug development.[1]

This scaffold is present in several marketed drugs, demonstrating its clinical relevance. For instance, it forms the core of agents targeting kinases, G-protein coupled receptors, and enzymes involved in inflammation and cancer.[2][12][13]

Conceptual Target Interaction

The diagram below conceptualizes how a drug molecule containing the this compound scaffold might interact with a hypothetical protein kinase active site.

PART 3: Analytical Characterization and Quality Control

Rigorous analytical chemistry is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.

Core Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for unambiguous structure elucidation.[14][15][16] Both ¹H NMR and ¹³C NMR are required.

-

¹H NMR: Will show distinct signals for the protons on the pyridazine ring and the piperidine ring. The chemical shifts and coupling patterns confirm the connectivity.

-

¹³C NMR: Will show the expected number of carbon signals, confirming the molecular backbone.

-

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and provides fragmentation patterns that support the proposed structure. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl) will be a key diagnostic feature.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound. A single, sharp peak indicates a high degree of purity.

Expected Analytical Data

| Technique | Expected Results for this compound |

| ¹H NMR | - Two doublets in the aromatic region (δ 7.0-8.0 ppm) for the pyridazine protons. - A multiplet for the -CH-O- proton on the piperidine ring (δ 4.5-5.5 ppm). - Multiple signals in the aliphatic region (δ 1.5-3.5 ppm) for the remaining piperidine CH₂ protons. - A broad singlet for the piperidine N-H proton. |

| ¹³C NMR | - Four signals in the aromatic/heteroaromatic region for the pyridazine carbons. - One signal for the C-O carbon of the piperidine ring. - Two or three signals for the remaining piperidine carbons. |

| Mass Spec (ESI+) | - [M+H]⁺ peak at m/z ≈ 214.07. - Characteristic isotopic pattern with a peak at m/z ≈ 216.07 (approx. 1/3 intensity) due to the ³⁷Cl isotope. |

| HPLC | - Purity >97% (typical for R&D grade material).[4] |

PART 4: Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling this compound and its precursors. Information should be drawn from the relevant Safety Data Sheets (SDS).[17][18][19]

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.[18]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile).[18]

-

Body Protection: Wear a standard laboratory coat.

-

Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[18][20]

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[17][21] Avoid the formation of dust and aerosols.[17][18] Wash hands thoroughly after handling.[21]

-

Storage: Store in a cool, dry, and well-ventilated place.[17] Keep the container tightly sealed and store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[4]

First-Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[18][20]

-

In Case of Skin Contact: Immediately wash with plenty of soap and water.[21]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[18][20]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[18]

Conclusion

This compound is more than just a chemical compound; it is a versatile and strategically designed tool for the modern medicinal chemist. Its synthesis is grounded in reliable, well-understood organic reactions. The pyridazine core imparts favorable physicochemical properties for drug development, while its bifunctional nature—a reactive chlorine for substitution and a piperidine ring for further elaboration—provides a robust platform for generating diverse chemical libraries. Understanding the synthesis, characterization, and safe handling of this intermediate is crucial for any research program aiming to leverage the power of the pyridazine scaffold in the pursuit of novel therapeutics.

References

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pschemicals.com [pschemicals.com]

- 4. This compound, CasNo.1185536-63-3 HANGZHOU TIANYE CHEMICALS CO., LTD. China (Mainland) [tianye.lookchem.com]

- 5. This compound | 1185536-63-3 [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 10. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]

- 11. Khan Academy [khanacademy.org]

- 12. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]

- 14. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 15. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. Page loading... [guidechem.com]

- 18. echemi.com [echemi.com]

- 19. fishersci.fr [fishersci.fr]

- 20. fishersci.com [fishersci.com]

- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Synthesis of 3-Chloro-6-(4-piperidyloxy)pyridazine: A Mechanistic and Practical Whitepaper

An In-Depth Technical Guide for Chemical Researchers

Executive Summary

This technical guide provides a comprehensive overview of the synthesis of 3-Chloro-6-(4-piperidyloxy)pyridazine, a key heterocyclic intermediate in contemporary drug discovery programs. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, explains the causality behind critical process parameters, and delivers a field-proven, self-validating protocol for its preparation. The core of this synthesis lies in a regioselective nucleophilic aromatic substitution (SNAr) reaction, a powerful tool for the functionalization of electron-deficient heteroaromatic systems. This guide is intended for researchers, medicinal chemists, and process development scientists seeking a robust and well-understood methodology for accessing this valuable molecular scaffold.

Section 1: Theoretical Framework and Mechanistic Insights

The successful synthesis of this compound hinges on a foundational reaction in organic chemistry: Nucleophilic Aromatic Substitution (SNAr). Unlike electron-rich aromatic rings (like benzene) that favor electrophilic substitution, the pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic is the key to its reactivity with nucleophiles.

The SNAr Mechanism: Activating the Pyridazine Core

The pyridazine ring's electron-poor nature is further amplified by the presence of two chloro-substituents, which are strong electron-withdrawing groups. This electronic arrangement significantly lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the aromatic ring, making it susceptible to attack by nucleophiles.[1] The reaction proceeds via a two-step addition-elimination mechanism:

-

Nucleophilic Attack: The nucleophile—in this case, the alkoxide generated from 4-hydroxypiperidine—attacks one of the carbon atoms bearing a chlorine atom. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2] The negative charge is delocalized across the aromatic system and, importantly, onto the electronegative nitrogen atoms, which provides significant stabilization.[1]

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of a chloride ion, a good leaving group, to yield the final substituted product.

The overall transformation is the net replacement of a chlorine atom with the 4-piperidyloxy group. Due to the symmetry of the starting material, 3,6-dichloropyridazine, the initial substitution can occur at either the C3 or C6 position.

Diagram of the SNAr Reaction Mechanism

Caption: The addition-elimination mechanism for SNAr.

Section 2: Synthesis of Key Precursor: 3,6-Dichloropyridazine

The quality and availability of the starting material are paramount. 3,6-Dichloropyridazine (CAS 141-30-0) is the cornerstone of this synthesis and can be reliably prepared from commercially available precursors.[3] The most common and robust method involves the chlorination of pyridazine-3,6-diol (the tautomer of maleic hydrazide) using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[4][5]

Precursor Synthesis Protocol

WARNING: This procedure involves phosphorus oxychloride, which is highly corrosive and reacts violently with water. It must be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Rationale |

| Pyridazine-3,6-diol | 112.09 | 50.0 g | 0.446 | Starting material |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 210 mL (345 g) | 2.25 | Chlorinating agent and solvent |

| Dichloromethane (DCM) | 84.93 | 500 mL | - | For work-up extraction |

| Saturated NaHCO₃ (aq) | - | ~1 L | - | To neutralize excess acid |

| Anhydrous MgSO₄ | 120.37 | 20 g | - | Drying agent |

Procedure:

-

Setup: Equip a 1-L round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure the apparatus is dry and set up in a fume hood.

-

Reaction: Charge the flask with pyridazine-3,6-diol (50.0 g). Carefully add phosphorus oxychloride (210 mL) at room temperature.

-

Heating: Heat the reaction mixture to 80-90 °C with stirring. The reaction is typically complete within 4-6 hours, which can be monitored by Thin Layer Chromatography (TLC).

-

Removal of Excess POCl₃: After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure (vacuum distillation). This step is critical and should be done with caution.

-

Quenching: Very slowly and carefully, pour the cooled, viscous residue onto crushed ice (~500 g) in a large beaker with vigorous stirring. This is a highly exothermic process.

-

Neutralization & Extraction: Once the quench is complete and the mixture has cooled, slowly add saturated sodium bicarbonate solution until the pH is ~7-8. Extract the aqueous mixture with dichloromethane (3 x 150 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield 3,6-dichloropyridazine as a solid. The product can be further purified by recrystallization from ethanol or hexane.[4]

Section 3: Core Synthesis of this compound

This stage involves the regioselective monosubstitution of 3,6-dichloropyridazine with 4-hydroxypiperidine. The key to success is the controlled deprotonation of the 4-hydroxypiperidine to form the potent nucleophilic alkoxide, which then attacks the pyridazine ring. Using a strong base like sodium hydride (NaH) ensures complete and rapid formation of the nucleophile.

Core Synthesis Protocol

WARNING: Sodium hydride (NaH) is a flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere (e.g., nitrogen or argon).

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Equiv. | Rationale |

| 4-Hydroxypiperidine | 101.15 | 7.5 g | 0.074 | 1.1 | Nucleophile |

| Sodium Hydride (60% in oil) | 24.00 (as NaH) | 3.0 g | 0.075 | 1.12 | Base for deprotonation |

| 3,6-Dichloropyridazine | 148.98 | 10.0 g | 0.067 | 1.0 | Electrophile |

| Anhydrous Dimethylformamide (DMF) | 73.09 | 150 mL | - | - | Polar aprotic solvent |

| Ethyl Acetate | 88.11 | 300 mL | - | - | Extraction solvent |

| Brine | - | 100 mL | - | - | Aqueous wash |

Procedure:

-

Inert Atmosphere: Set up a dry three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.

-

Nucleophile Formation: Suspend sodium hydride (3.0 g) in anhydrous DMF (50 mL). To this suspension, add a solution of 4-hydroxypiperidine (7.5 g) in anhydrous DMF (50 mL) dropwise at 0-5 °C. The addition should be slow to control the evolution of hydrogen gas.

-

Activation: After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the sodium salt.

-

SNAr Reaction: Cool the mixture again to 0-5 °C. Add a solution of 3,6-dichloropyridazine (10.0 g) in anhydrous DMF (50 mL) dropwise.

-

Reaction Completion: After the addition, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction's progress by TLC (disappearance of the starting material).

-

Work-up: Carefully quench the reaction by slowly adding water (100 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Diagram of the Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Section 4: Characterization and Quality Control

Validation of the final product's identity and purity is essential. Standard analytical techniques should be employed.

| Analysis Technique | Expected Results for C₉H₁₂ClN₃O (MW: 213.66) |

| ¹H NMR | Signals corresponding to the pyridazine ring protons (two doublets), piperidine ring protons (multiplets for CH₂ and CH groups), and a broad singlet for the piperidine N-H. |

| ¹³C NMR | Signals for the distinct carbon atoms of the pyridazine and piperidine rings. |

| Mass Spec (MS) | The molecular ion peak [M+H]⁺ should be observed at m/z 214.66, with a characteristic isotopic pattern for one chlorine atom. |

| Melting Point | A sharp, defined melting point is indicative of high purity. |

Note: Specific chemical shifts in NMR will depend on the deuterated solvent used. The data presented for similar structures can serve as a reference. For instance, in related compounds, pyridazine protons appear in the δ 7.0-7.5 ppm range, and piperazine/piperidine protons appear in the δ 3.0-4.0 ppm range.[6][7]

Section 5: Safety and Handling

-

3,6-Dichloropyridazine: Toxic if swallowed. Handle with gloves and safety glasses.[3]

-

Sodium Hydride (NaH): Highly flammable and water-reactive. Must be handled under an inert atmosphere. Work away from water sources.

-

Phosphorus Oxychloride (POCl₃): Acutely toxic and corrosive. Causes severe skin burns and eye damage. Reacts violently with water. Always handle in a chemical fume hood with appropriate PPE.

-

Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.

Conclusion

The synthesis of this compound is a robust and reproducible process grounded in the principles of nucleophilic aromatic substitution. By carefully controlling the reaction conditions, particularly the formation of the alkoxide nucleophile, high yields of the desired monosubstituted product can be achieved. This guide provides a comprehensive framework, from mechanistic understanding to a validated experimental protocol, enabling researchers to confidently produce this important chemical intermediate for applications in pharmaceutical and materials science.

References

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. 3,6-Dichloropyridazine | 141-30-0 | FD10668 | Biosynth [biosynth.com]

- 4. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]

- 5. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]

- 6. 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physicochemical Characteristics of Pyridazine Derivatives in Drug Discovery

Executive Summary

The pyridazine ring is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. Once considered a rare scaffold in nature, it has emerged as a privileged structure in modern medicinal chemistry.[1][2] Its unique electronic and structural properties offer drug designers a powerful tool to overcome common challenges in candidate optimization, such as poor solubility, metabolic instability, and off-target effects.[3] This guide provides an in-depth analysis of the core physicochemical characteristics of pyridazine derivatives, explaining the causal relationships between these properties and their impact on a molecule's pharmacokinetic and pharmacodynamic profile. We will explore the weak basicity, high dipole moment, robust hydrogen-bonding capacity, and metabolic resilience that define this scaffold.[4][5] Furthermore, this document furnishes detailed, field-proven protocols for the experimental determination of these critical parameters, equipping researchers and drug development professionals with the knowledge to strategically deploy the pyridazine motif in the design of next-generation therapeutics.

Chapter 1: The Pyridazine Scaffold: A Strategic Asset in Medicinal Chemistry

Introduction to the Pyridazine Core: Structure and Electronics

The pyridazine ring is a 1,2-diazine. The contiguous placement of two electronegative nitrogen atoms profoundly influences the ring's electronic distribution, creating a system with distinct properties compared to its isomer, pyrimidine (1,3-diazine), and its mono-aza counterpart, pyridine. This arrangement results in a significant dipole moment and a unique capacity for molecular interactions, which are central to its utility in drug design.[4][5] The inherent polarity and low cytochrome P450 (CYP) inhibitory effects add significant value in drug discovery and development.[4]

The "Privileged" Status: From Rare Scaffold to Marketed Drugs

Historically uncommon in commercial drugs, the pyridazine scaffold is now present in several FDA-approved medicines, including the antidepressant Minaprine, the GnRH receptor antagonist Relugolix, and the allosteric TYK2 inhibitor Deucravacitinib.[5][6][7] Its increasing prevalence in clinical trial compounds underscores its recognition as a "privileged scaffold"—a molecular framework that is able to provide ligands for more than one biological target.[6][8] This status is a direct consequence of the favorable physicochemical properties it imparts, allowing for the fine-tuning of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[3]

Pyridazine as a Bioisostere: A Strategic Replacement

In drug design, bioisosterism—the substitution of one group for another with similar physical or chemical properties—is a cornerstone of lead optimization. The pyridazine ring is frequently employed as a bioisostere for phenyl, pyridine, and other heterocyclic rings. The primary motivations for this substitution are to:

-

Enhance Aqueous Solubility: The polarity of the pyridazine ring can significantly improve the solubility of highly lipophilic compounds.[4]

-

Improve Metabolic Stability: The electron-deficient nature of the pyridazine ring makes it less susceptible to oxidative metabolism by CYP enzymes compared to electron-rich phenyl rings.[4][9]

-

Modulate Lipophilicity: Replacing a phenyl ring with a pyridazine can reduce lipophilicity (LogP) by as much as two log units, helping to align compounds with criteria for oral bioavailability, such as Lipinski's Rule of 5.[9][10]

-

Introduce Specific Interactions: The dual hydrogen-bond accepting nitrogen atoms can form key interactions with biological targets that are not possible with a phenyl ring.[4]

Caption: Strategic replacement of a phenyl ring with a pyridazine core.

Chapter 2: Core Physicochemical Properties and Their Impact on Drug Development

The utility of the pyridazine scaffold is rooted in a set of distinct physicochemical properties. Understanding these is critical to leveraging them effectively.

Acidity/Basicity (pKa)

-

The "Why": A compound's pKa dictates its ionization state at physiological pH (typically ~7.4). The ratio of ionized to un-ionized species is a primary determinant of aqueous solubility (ionized form is more soluble) and membrane permeability (un-ionized form is more permeable). It also governs the potential for ionic bonding with acidic residues in a target protein.

-

The "What": The parent pyridazine ring is a weak base, with a pKa of approximately 2.3.[4][11] This is significantly lower than pyridine (pKa ≈ 5.2), meaning pyridazine is largely un-ionized at physiological pH.[4] This weak basicity is advantageous as it prevents the compound from being trapped in acidic organelles (lysosomal trapping) and reduces the likelihood of off-target interactions with aminergic GPCRs. However, the basicity can be substantially increased by the introduction of electron-donating substituents, such as an amino group. For example, the drug Minaprine, a 3-aminopyridazine derivative, is basic enough to be formulated as a crystalline, water-soluble dihydrochloride salt.[4]

Table 1: Comparative pKa and Lipophilicity of Parent Azines

| Heterocycle | pKa | cLogP | Dipole Moment (D) |

|---|---|---|---|

| Pyridine | 5.2 | 0.84 | 2.22 |

| Pyridazine | 2.3 | 0.26 | 4.22 |

| Pyrimidine | 1.3 | -0.73 | 2.33 |

| Pyrazine | 0.6 | -0.002 | 0.00 |

Data sourced from Meanwell, 2023.[4][6]

Caption: Influence of pH on the ionization state of a pyridazine derivative.

Lipophilicity (LogP/LogD)

-

The "Why": Lipophilicity, the affinity of a molecule for a lipid-like environment, is quantified by the partition coefficient (LogP for the neutral species) or distribution coefficient (LogD at a specific pH). It is a critical parameter in ADME, influencing solubility, absorption, membrane permeability, plasma protein binding, and volume of distribution.[10][12] Excessively high lipophilicity often correlates with poor solubility, high metabolic clearance, and promiscuous binding, leading to toxicity.

-

The "What": The pyridazine ring's high dipole moment and hydrogen bonding capacity make it significantly more polar than a corresponding phenyl ring.[4] Consequently, replacing a phenyl group with a pyridazine is a reliable strategy to decrease lipophilicity and improve the overall physicochemical profile.[9] For instance, in a study analyzing phenyl ring replacements, a C-3-substituted pyridazine reduced the LogD at pH 7.4 by 2.17 units relative to benzene, which led to enhanced aqueous solubility.[4]

Aqueous Solubility

-

The "Why": Poor aqueous solubility is a leading cause of compound attrition during drug development. A drug must be in solution to be absorbed and to interact with its target. Improving solubility is therefore a primary goal of lead optimization.

-

The "What": The introduction of a pyridazine scaffold is an effective strategy for boosting a drug's aqueous solubility. This is a direct result of its inherent polarity and its ability to act as a hydrogen bond acceptor, facilitating favorable interactions with water molecules.[13] In one example, replacing a pyridine ring in a series of cannabinoid receptor agonists with a pyridazine ring led to a 12-fold increase in aqueous solubility.

Hydrogen Bonding Capacity

-

The "Why": Hydrogen bonds are fundamental to molecular recognition in biological systems. The ability of a drug molecule to act as a hydrogen bond donor or acceptor is often essential for high-affinity binding to its protein target.

-

The "What": A key feature of the pyridazine ring is its dual hydrogen-bonding capacity, where the two adjacent nitrogen atoms can act as robust hydrogen bond acceptors.[4][5] The hydrogen-bond acceptor potential (pKBHX) of pyridazine is comparable to that of pyridine.[4] A significant advantage is that because of pyridazine's low basicity, these hydrogen-bonding interactions are preserved at lower pH values where more basic heterocycles like pyridine would be protonated, thereby losing their H-bond acceptor capability.[4]

Metabolic Stability

-

The "Why": Metabolic stability determines a drug's in vivo half-life and is a critical factor for achieving a suitable dosing regimen. Rapid metabolism by enzymes, primarily the cytochrome P450 (CYP) family, can lead to low bioavailability and the formation of potentially toxic metabolites.

-

The "What": The electron-deficient nature of the pyridazine ring generally confers resistance to oxidative metabolism by CYP enzymes.[4] This makes it an excellent bioisosteric replacement for electron-rich aromatic rings (like phenyl) which are common sites of metabolic attack. Studies have classified pyridazine as a poor CYP450 inhibitor, which is a favorable property for avoiding drug-drug interactions.[4] While the pyridazine ring itself is stable, it's important to note that substituents on the ring can still be sites of metabolism.[14]

Caption: Impact of physicochemical properties on ADME and efficacy.

Chapter 3: Experimental Determination of Key Physicochemical Parameters

Accurate measurement of physicochemical properties is essential for building robust structure-activity relationships (SAR) and making informed decisions in drug development.

Protocol: Determination of Lipophilicity (LogD7.4) by RP-HPLC

-

Causality and Self-Validation: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used indirect method for determining lipophilicity.[15] It is faster and requires less material than the traditional shake-flask method, making it ideal for screening campaigns. The method's validity is ensured by running a set of standards with known LogP values alongside the test compounds. The linear correlation between the logarithm of the retention factor (log k') and the known LogP values validates the experimental run.

-

Step-by-Step Methodology:

-

Preparation of Standards: Prepare 1 mg/mL stock solutions of 5-8 commercially available standard compounds with a range of known LogP values (e.g., from -1 to +5) in a suitable organic solvent (e.g., Methanol or Acetonitrile).

-

Preparation of Test Compounds: Prepare 1 mg/mL stock solutions of the pyridazine derivatives in the same solvent.

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Aqueous buffer (e.g., 20 mM phosphate buffer, pH 7.4).

-

Mobile Phase B: Acetonitrile or Methanol.

-

Gradient: A linear gradient from 5% B to 95% B over 10-15 minutes is typical.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to an appropriate wavelength (e.g., 254 nm).

-

Injection Volume: 5-10 µL.

-

-

Data Acquisition: Inject each standard and test compound. Record the retention time (tR) for each peak. Also, determine the column dead time (t0) by injecting a non-retained compound (e.g., uracil).

-

Calculation:

-

Calculate the retention factor (k') for each compound: k' = (tR - t0) / t0 .

-

Calculate the logarithm of the retention factor (log k').

-

-

Calibration and Determination:

-

Plot the known LogP values of the standards (y-axis) against their calculated log k' values (x-axis).

-

Perform a linear regression to obtain a calibration curve equation (y = mx + c) and the correlation coefficient (R²). An R² > 0.95 is considered a valid run.

-

Use the log k' value of each pyridazine derivative and the calibration curve equation to calculate its LogD7.4.

-

-

Caption: Workflow for LogD determination by RP-HPLC.

Protocol: Determination of Thermodynamic Aqueous Solubility by Shake-Flask Method

-

Causality and Self-Validation: The shake-flask method is the "gold standard" for determining thermodynamic solubility, representing the true equilibrium solubility of a compound.[15] Its validity rests on ensuring that equilibrium has been reached and that the solid material is in its most stable crystalline form. The presence of excess solid compound at the end of the equilibration period is a key validation checkpoint.[16]

-

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of the solid pyridazine derivative to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The amount should be sufficient to ensure solid remains after equilibrium is reached.

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Agitate for a period sufficient to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can be run to determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully remove an aliquot of the supernatant. To ensure no solid particles are transferred, filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-established analytical method.

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, by comparing the response to a standard curve.

-

-

Calculation: The determined concentration is the thermodynamic solubility of the compound, typically reported in µg/mL or µM.

-

References

- 1. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyridazine - Wikipedia [en.wikipedia.org]

- 3. Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The pyridazine heterocycle in molecular recognition and drug discovery [pubmed.ncbi.nlm.nih.gov]

- 6. blumberginstitute.org [blumberginstitute.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 10. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 11. imperial.ac.uk [imperial.ac.uk]

- 12. mdpi.com [mdpi.com]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. benchchem.com [benchchem.com]

The Architectural Versatility of the Pyridazine Scaffold: A Technical Guide to Its Biological Activities

Foreword: The Pyridazine Core as a Privileged Scaffold in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as central to the development of novel therapeutic agents. These "privileged structures" offer a unique combination of synthetic accessibility, favorable physicochemical properties, and the ability to interact with a wide array of biological targets. The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, has unequivocally earned its place within this esteemed class of scaffolds.[1][2] Its inherent chemical features, including hydrogen bonding capabilities and dipole moment, make it an ideal anchor for designing molecules that can precisely fit into the binding sites of various enzymes and receptors.

This guide provides an in-depth exploration of the diverse biological activities exhibited by substituted pyridazine derivatives. We will dissect the key mechanisms of action, present field-proven experimental protocols for their evaluation, and analyze structure-activity relationships (SAR) that drive potency and selectivity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the power of the pyridazine core in their therapeutic programs.

Part 1: Anticancer Activity of Substituted Pyridazines

The proliferation of cancer cells is often driven by aberrant signaling pathways, many of which are regulated by a class of enzymes known as protein kinases. The inhibition of these kinases has become a cornerstone of modern targeted cancer therapy.[1] Pyridazine derivatives have emerged as a particularly fruitful source of potent and selective kinase inhibitors, demonstrating significant potential in oncology.[1]

Core Mechanism of Action: Kinase Inhibition

Many pyridazine-based anticancer agents function by competing with adenosine triphosphate (ATP) for the binding site of protein kinases. This competitive inhibition blocks the phosphorylation of downstream substrate proteins, thereby interrupting the signaling cascades that promote tumor growth, survival, and metastasis. The pyridazine scaffold is adept at forming critical hydrogen bonds within the kinase hinge region, a key interaction for potent inhibition.

Several key kinase families have been successfully targeted by pyridazine derivatives:

-

c-Met Kinase: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in tumorigenesis and metastatic progression. The triazolo-pyridazine derivative SGX-523 was identified as a selective and potent c-Met kinase inhibitor.[3]

-

JNK1 Pathway: The c-Jun N-terminal kinase (JNK) pathway can support cancer cell survival and proliferation. Novel 3,6-disubstituted pyridazine derivatives have been shown to exert their anticancer effects through the potential inhibition of JNK and its downstream targets, c-Jun and c-Fos, leading to tumor necrosis.[2]

-

Cyclin-Dependent Kinase 2 (CDK2): CDKs are crucial for cell cycle regulation, and their dysregulation is a hallmark of cancer. Certain 3,6-disubstituted pyridazines have been identified as potent inhibitors of CDK2, leading to cell cycle arrest and apoptosis.[4]

-

Other Kinases: The versatility of the pyridazine scaffold has led to the development of inhibitors for a range of other cancer-relevant kinases, including PIM kinase, anaplastic lymphoma kinase (ALK), and breakpoint cluster region-Abelson kinase (BCR-ABL).[2][3] Clinically approved drugs like Ensartinib (an ALK inhibitor) and Ponatinib (a pan-BCR-ABL inhibitor) feature the pyridazine core, highlighting its therapeutic relevance.[2]

The following diagram illustrates the putative mechanism of a substituted pyridazine compound inhibiting the JNK signaling pathway, a key regulator of cell proliferation and survival.

Caption: Inhibition of the JNK pathway by a substituted pyridazine derivative.

Data Presentation: In Vitro Cytotoxicity

The anticancer potential of novel compounds is initially assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a standard metric for this evaluation.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyridazine-based Inhibitor (2S-13) | MDA-MB-231 (Breast) | 7.73 | [5] |

| Pyridazine-based Inhibitor (2S-5) | MDA-MB-231 (Breast) | 6.21 | [5] |

| Pyridazine-based Inhibitor (2S-13) | 4T1 (Mouse Breast) | 8.21 | [5] |

| Pyridazine-based Inhibitor (2S-5) | 4T1 (Mouse Breast) | 7.04 | [5] |

| 3,6-disubstituted Pyridazine (11m) | T-47D (Breast) | 0.43 | [4] |

| 3,6-disubstituted Pyridazine (11m) | MDA-MB-231 (Breast) | 0.99 | [4] |

| Pyridazine Derivative (5b) | HCT-116 (Colon) | < Imatinib | [6] |

| Imidazo[1,2-a]pyrimidine (4d) | MCF-7 (Breast) | 39.0 | [7] |

| Imidazo[1,2-a]pyrimidine (4d) | MDA-MB-231 (Breast) | 35.1 | [7] |

| Phosphoryl-steroidal Pyridazine (34) | MCF-7 (Breast) | 5.9 | [8] |

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11] The protocol relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT salt into purple formazan crystals.[10]

Active mitochondrial enzymes in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of living cells. These crystals are then dissolved in a solubilizing agent (e.g., DMSO), and the absorbance of the resulting solution is measured spectrophotometrically. A decrease in signal indicates a reduction in cell viability due to the cytotoxic effects of the test compound.

-

Cell Seeding:

-

Causality: The initial cell density is critical for ensuring logarithmic growth during the experiment and obtaining reproducible results.

-

Procedure: Harvest cells and perform a cell count using a hemocytometer. Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well in 100 µL of complete culture medium).[11] Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell adherence and recovery.[11]

-

-

Compound Treatment:

-

Causality: A serial dilution allows for the determination of a dose-response curve and the calculation of the IC₅₀ value.

-

Procedure: Prepare a stock solution of the substituted pyridazine compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).[13] Remove the old medium from the cells and add 100 µL of the medium containing the respective compound concentrations. Include a vehicle control (medium with the same percentage of DMSO used for the test compounds, typically <0.5%) and a positive control (a known cytotoxic agent).[9][11] Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]

-

-

MTT Incubation:

-

Causality: This step allows viable cells to metabolize the MTT reagent into formazan.

-

Procedure: Following the treatment period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[11] Incubate the plate for 3-4 hours at 37°C in the dark. The incubation time is critical and may need optimization depending on the cell type and metabolic rate.

-

-

Formazan Solubilization:

-

Causality: The insoluble formazan crystals must be fully dissolved to allow for accurate absorbance reading.

-

Procedure: Carefully remove the culture medium from each well without disturbing the formazan crystals.[11] Add 100 µL of a solubilization solution, such as DMSO or acidified isopropanol, to each well to dissolve the crystals.[9][11] Gently pipette up and down or place the plate on a shaker for 5-10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Causality: Spectrophotometric measurement quantifies the amount of formazan, which correlates with cell viability.

-

Procedure: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[12] A reference wavelength of 630 nm can be used to subtract background absorbance.[12]

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability). Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response) to determine the IC₅₀ value.

-

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

(This guide will continue with sections on Antimicrobial, Anti-inflammatory, and Cardiovascular activities of substituted pyridazines.)

References

- 1. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 4. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity [jstage.jst.go.jp]

- 7. researchgate.net [researchgate.net]

- 8. Design and synthesis of phosphoryl-substituted steroidal pyridazines (Pho-STPYRs) as potent estrogen receptor alpha inhibitors: targeted treatment of hormone-dependent breast cancer cells - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijprajournal.com [ijprajournal.com]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. mdpi.com [mdpi.com]

Spectroscopic Characterization of 3-Chloro-6-(4-piperidyloxy)pyridazine: A Technical Guide

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 3-Chloro-6-(4-piperidyloxy)pyridazine, with its pyridazine core and piperidine moiety, represents a class of heterocyclic compounds of significant interest to medicinal chemists. The interplay of its electron-deficient pyridazine ring and the flexible piperidine system offers a versatile scaffold for therapeutic intervention. This guide provides an in-depth analysis of the spectroscopic data for this compound, offering researchers and drug development professionals a comprehensive reference for its structural verification and characterization. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and field-proven insights to ensure scientific integrity.

Molecular Structure and Spectroscopic Overview

The structure of this compound (C₉H₁₂ClN₃O) dictates a unique spectroscopic fingerprint. The key structural features to be interrogated are the substituted pyridazine ring, the piperidinyloxy linkage, and the saturated piperidine ring. Each spectroscopic technique provides a unique piece of the structural puzzle, and a holistic analysis of the data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy is essential for unambiguous characterization.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each proton and carbon atom, respectively.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring high-quality NMR spectra is paramount for accurate interpretation.

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a good first choice for many organic compounds, while DMSO-d₆ can be used for less soluble samples.[1][2]

-

Transfer the solution to a clean, dry 5 mm NMR tube.[3]

-

If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

Instrument Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 (signal-to-noise dependent).

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more, as the natural abundance of ¹³C is low.[4]

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 0-200 ppm.

-

Caption: A generalized workflow for NMR sample preparation and analysis.

¹H NMR Spectral Data (Predicted, 400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.25 | d, J=9.0 Hz | 1H | Pyridazine H-4 |

| 6.80 | d, J=9.0 Hz | 1H | Pyridazine H-5 |

| 5.30 | m | 1H | Piperidine CH-O |

| 3.30 | m | 2H | Piperidine CH₂-N (axial) |

| 2.90 | m | 2H | Piperidine CH₂-N (equatorial) |

| 2.10 | m | 2H | Piperidine CH₂ (axial) |

| 1.80 | m | 2H | Piperidine CH₂ (equatorial) |

| 1.70 | br s | 1H | Piperidine NH |

Expert Interpretation:

-

Pyridazine Protons: The two doublets at 7.25 and 6.80 ppm are characteristic of the two adjacent protons on the pyridazine ring. The downfield shift is due to the deshielding effect of the electronegative nitrogen atoms and the chlorine substituent. The large coupling constant (J ≈ 9.0 Hz) is typical for ortho-coupling in a six-membered aromatic ring. The proton at the 4-position is expected to be further downfield due to the anisotropic effect of the adjacent nitrogen and the inductive effect of the chlorine atom.

-

Piperidine Protons: The piperidine ring protons appear in the more upfield region (1.70-5.30 ppm), consistent with their aliphatic nature. The proton attached to the carbon bearing the oxygen (CH-O) is the most downfield of the piperidine signals due to the deshielding effect of the ether oxygen. The protons on the carbons adjacent to the nitrogen (CH₂-N) are also deshielded. The complexity of the piperidine signals (multiplets) arises from the conformational rigidity of the ring (chair conformation) and the resulting complex spin-spin coupling between axial and equatorial protons. The broad singlet at 1.70 ppm is characteristic of the N-H proton, which often undergoes exchange with residual water in the solvent, leading to peak broadening.

¹³C NMR Spectral Data (Predicted, 100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 162.0 | Pyridazine C-6 (C-O) |

| 155.0 | Pyridazine C-3 (C-Cl) |

| 130.0 | Pyridazine C-4 |

| 118.0 | Pyridazine C-5 |

| 75.0 | Piperidine C-4 (C-O) |

| 44.0 | Piperidine C-2, C-6 |

| 32.0 | Piperidine C-3, C-5 |

Expert Interpretation:

-

Pyridazine Carbons: The carbons of the pyridazine ring are significantly downfield, as expected for an aromatic system containing electronegative heteroatoms. The carbons directly attached to the chlorine (C-3) and oxygen (C-6) are the most downfield due to the strong deshielding effects of these substituents.[5] The chemical shifts of the protonated carbons (C-4 and C-5) are in the expected aromatic region.

-

Piperidine Carbons: The aliphatic carbons of the piperidine ring are found in the upfield region of the spectrum. The carbon attached to the ether oxygen (C-4) is the most downfield of the piperidine carbons, appearing around 75.0 ppm.[6] The carbons adjacent to the nitrogen (C-2, C-6) appear around 44.0 ppm, and the remaining carbons (C-3, C-5) are the most upfield.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Experimental Protocol: MS Data Acquisition

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

For electrospray ionization (ESI), the addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion mode.

Instrument Parameters (ESI-MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Cone Voltage: 20-40 V (can be varied to induce fragmentation).

Caption: A simplified workflow for mass spectrometry analysis.

Mass Spectral Data (Predicted, ESI+)

| m/z | Interpretation |

| 214.07 | [M+H]⁺ (Monoisotopic) for C₉H₁₃ClN₃O⁺ |

| 216.07 | [M+H]⁺ isotope peak due to ³⁷Cl |

| 115.02 | [C₄H₂ClN₂]⁺ (Chloropyridazine fragment) |

| 100.09 | [C₅H₁₂NO]⁺ (Piperidinoxy fragment) |

Expert Interpretation:

-

Molecular Ion: The observation of a protonated molecular ion [M+H]⁺ at m/z 214.07 is expected in ESI-MS. A crucial diagnostic feature is the presence of an isotope peak at m/z 216.07 with approximately one-third the intensity of the [M+H]⁺ peak, which is characteristic of a molecule containing one chlorine atom.

-

Fragmentation Pattern: The fragmentation of this compound is likely to occur at the ether linkage. Cleavage of the C-O bond can lead to the formation of a charged chloropyridazine fragment (m/z 115.02) or a charged piperidinoxy fragment (m/z 100.09). Further fragmentation of the piperidine ring is also possible, often involving the loss of small neutral molecules.[7][8] The fragmentation of the pyridazine ring itself can also occur, though this may require higher collision energies.[9][10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

Instrument Parameters (FT-IR):

-

Scan Range: 4000-400 cm⁻¹.

-

Number of Scans: 16-32.

-

Resolution: 4 cm⁻¹.

IR Spectral Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3400 | Medium | N-H stretch (piperidine) |

| 3000-3100 | Weak | C-H stretch (aromatic, pyridazine) |

| 2850-2950 | Medium | C-H stretch (aliphatic, piperidine) |

| 1580-1600 | Strong | C=N/C=C stretch (pyridazine ring) |

| 1400-1500 | Medium | C=C stretch (pyridazine ring) |

| 1200-1300 | Strong | C-O-C stretch (aryl-alkyl ether) |

| 1000-1100 | Strong | C-O-C stretch (aryl-alkyl ether) |

| 750-850 | Strong | C-Cl stretch (aromatic) |

Expert Interpretation:

-

N-H and C-H Stretches: The presence of a medium intensity band in the 3300-3400 cm⁻¹ region is indicative of the N-H stretch of the secondary amine in the piperidine ring. The weak absorptions above 3000 cm⁻¹ are characteristic of aromatic C-H stretches, while the stronger bands below 3000 cm⁻¹ correspond to the aliphatic C-H stretches of the piperidine ring.[11][12]

-

Pyridazine Ring Vibrations: The strong absorptions in the 1400-1600 cm⁻¹ region are due to the C=C and C=N stretching vibrations within the pyridazine ring.[13]

-

Ether Linkage: A strong, characteristic absorption for the C-O-C stretch of the aryl-alkyl ether is expected in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions.

-

C-Cl Stretch: The C-Cl stretch for an aromatic chloride is typically observed in the 750-850 cm⁻¹ region.[14]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.

Experimental Protocol: UV-Vis Data Acquisition

Sample Preparation:

-

Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

-

Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.

Instrument Parameters:

-

Wavelength Range: 200-400 nm.

-

Scan Speed: Medium.

UV-Vis Spectral Data (Predicted in Ethanol)

| λmax (nm) | Interpretation |

| ~260-280 | π → π* transition |

Expert Interpretation:

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the chloropyridazine chromophore. A π → π* transition is anticipated in the 260-280 nm range. The piperidinyloxy substituent may cause a slight bathochromic (red) shift compared to unsubstituted 3-chloropyridazine due to the electron-donating nature of the oxygen atom.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the structural characterization of this compound. By integrating the data from ¹H and ¹³C NMR, mass spectrometry, IR, and UV-Vis spectroscopy, researchers can confidently confirm the identity and purity of this compound. The detailed interpretation of the predicted spectral data, grounded in fundamental principles and comparative analysis with related structures, serves as a valuable resource for scientists and professionals in the field of drug development. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, which is the foundation of sound scientific inquiry.

References

- 1. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 2. scribd.com [scribd.com]

- 3. ocw.mit.edu [ocw.mit.edu]

- 4. compoundchem.com [compoundchem.com]

- 5. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Hydroxypiperidine (5382-16-1) 13C NMR spectrum [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.aip.org [pubs.aip.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. Chemistry: Infrared spectra of aromatic rings [openchemistryhelp.blogspot.com]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

The Ascendant Pyridazine: A Technical Guide to 6-Substituted Analogs in Drug Discovery

For researchers, medicinal chemists, and professionals in drug development, the pyridazine scaffold represents a privileged heterocyclic motif. Its inherent physicochemical properties, including its polar nature and ability to participate in hydrogen bonding, make it a versatile core for the design of novel therapeutics. This guide provides an in-depth exploration of 6-substituted pyridazine analogs, a class of compounds that has demonstrated a remarkable breadth of biological activities. We will delve into the synthetic strategies employed to access these molecules, their diverse pharmacological effects, and the critical structure-activity relationships that govern their potency and selectivity. This document is intended to be a practical resource, offering not only a comprehensive overview of the field but also detailed experimental protocols and mechanistic insights to empower your research endeavors.

I. The Synthetic Landscape: Accessing the 6-Substituted Pyridazine Core

The journey to potent 6-substituted pyridazine analogs begins with robust and flexible synthetic methodologies. The choice of synthetic route is often dictated by the desired substitution pattern and the commercial availability of starting materials. Here, we will explore some of the most common and effective strategies.

From β-Aroylpropionic Acids: A Classic Approach

A widely employed and versatile method for the synthesis of 6-aryl-4,5-dihydropyridazin-3(2H)-ones involves the condensation of β-aroylpropionic acids with hydrazine hydrate.[1] This reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to afford the pyridazinone ring.

Experimental Protocol: Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve β-benzoylpropionic acid (1 equivalent) in absolute ethanol.

-

Hydrazine Addition: Add hydrazine hydrate (1.2 equivalents) dropwise to the solution at room temperature with stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 6-phenyl-4,5-dihydropyridazin-3(2H)-one.

Palladium-Catalyzed Cross-Coupling Reactions: Diversifying the 6-Position

For the introduction of a wide array of substituents at the 6-position, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are invaluable. This approach typically starts with a pre-functionalized pyridazine core, such as a 6-chloro or 6-bromopyridazine, which can be coupled with various boronic acids or their esters.

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of 6-Arylpyridazines

-

Reaction Setup: To a degassed mixture of a 6-halopyridazine (1 equivalent), an arylboronic acid (1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents) in a suitable solvent (e.g., 1,4-dioxane or toluene), add a base such as K₂CO₃ or Cs₂CO₃ (2 equivalents).

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

II. The Pharmacological Spectrum: A Multitude of Biological Activities

The true power of the 6-substituted pyridazine scaffold lies in its ability to interact with a diverse range of biological targets, leading to a wide array of pharmacological effects. In this section, we will explore the most prominent of these activities, supported by quantitative data and mechanistic insights.

Anticancer Activity: Targeting the Engines of Cell Proliferation

6-Substituted pyridazine analogs have emerged as a promising class of anticancer agents, with many exhibiting potent activity against various cancer cell lines. A key mechanism of action for many of these compounds is the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.

2.1.1. Kinase Inhibition: A Prominent Mechanism of Action

Several families of kinases have been identified as targets for pyridazine-based inhibitors. Notably, c-Jun N-terminal kinases (JNKs) and cyclin-dependent kinases (CDKs) have been the focus of significant research.

The JNK signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade and plays a crucial role in regulating cellular responses to stress, inflammation, and apoptosis.[2] Dysregulation of the JNK pathway is implicated in the pathogenesis of various cancers.

Signaling Pathway: The JNK Cascade

Caption: A simplified diagram of the JNK signaling pathway.

Table 1: Anticancer Activity of Representative 6-Substituted Pyridazine Analogs

| Compound ID | 6-Substituent | Target/Mechanism | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1 | 3-Amino-4-methoxyphenyl | Antitubulin agent | A549 (Lung) | 0.008 | [3] |

| 2 | 4-Fluorophenyl | JNK1 Inhibitor | NCI-60 Panel | - | |

| 3 | Phenyl | CDK1/cyclin B inhibitor | - | - | [4] |

| 4 | Pyridin-4-yl | ALK5 Inhibitor | - | - | [5] |

2.1.2. Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[1][6]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery. 6-Substituted pyridazinones have demonstrated significant anti-inflammatory properties, often with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[7][8]

2.2.1. Mechanism of Action: COX Inhibition and Beyond

A primary mechanism of action for many anti-inflammatory pyridazinones is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2.[9] However, other mechanisms, such as the inhibition of phosphodiesterase 4 (PDE4), have also been reported.[10]

Table 2: Anti-inflammatory Activity of Representative 6-Substituted Pyridazinone Analogs

| Compound ID | 6-Substituent | In Vivo Model | Inhibition of Edema (%) | Reference |

| 5a | o-tolyloxy | Carrageenan-induced paw edema | - | [11] |

| 6a | o-tolyloxy | Carrageenan-induced paw edema | - | [11] |

| 7e | Diphenyl | p-Benzoquinone-induced writhing | - | [12] |

2.2.2. Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the anti-inflammatory activity of new compounds.[7][13]

-

Animal Dosing: Administer the test compounds or a reference drug (e.g., indomethacin) orally or intraperitoneally to rats. The control group receives the vehicle.

-

Induction of Inflammation: After a set period (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat at various time points (e.g., 1, 2, 3, and 6 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. 6-Substituted pyridazine derivatives have shown promising activity against a range of bacterial and fungal pathogens.[14]

Table 3: Antimicrobial Activity of Representative 6-Substituted Pyridazine Analogs

| Compound ID | 6-Substituent | Microorganism | Activity (MIC, µg/mL) | Reference |

| 8g | Diarylurea | Candida albicans | 16 | [15] |

| 10h | Diarylurea | Staphylococcus aureus | 16 | [15] |

| 15(d) | Hydrazone | S. aureus, S. faecalis, E. coli, P. aeruginosa | - | [10] |

2.3.1. Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a common technique for evaluating the antimicrobial activity of chemical compounds.[14]

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Plate Preparation: Spread the inoculum evenly over the surface of a Mueller-Hinton agar plate.

-

Well Creation: Create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume of the test compound solution (at a specific concentration) to each well. A control well with the solvent should also be included.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the area around the well where microbial growth is inhibited) in millimeters.

III. Structure-Activity Relationships (SAR): Guiding the Path to Potency

The biological activity of 6-substituted pyridazine analogs is highly dependent on the nature and position of the substituents on the pyridazine ring and at the 6-position. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective compounds.

The 6-Position: A Key Determinant of Activity

The substituent at the 6-position plays a pivotal role in dictating the biological activity of these analogs.

-

Aryl and Heteroaryl Groups: The presence of an aryl or heteroaryl group at the 6-position is a common feature in many active compounds. The electronic and steric properties of these groups can significantly influence binding to the target protein. For example, in a series of imidazo[1,2-b]pyridazine-based GSK-3β inhibitors, substitution at the 4-position of a pyridyl ring at the 6-position of the pyridazine core led to significant improvements in potency.[15]

-

Flexibility and Conformation: The nature of the linker between the pyridazine core and the 6-substituent can also impact activity. Rigidifying the linker, for instance, by incorporating it into a fused ring system, can lock the molecule into a bioactive conformation and enhance potency.

Substitution on the Pyridazine Ring

Substitution on the pyridazine ring itself can also modulate the activity and physicochemical properties of the compounds.

-

The 3-Position: The 3-position is often a site for modification. For example, in pyridazinone derivatives, the presence of a carbonyl group at the 3-position is common.[8]

-

Other Positions: Substitution at other positions can influence factors such as solubility, metabolic stability, and selectivity.

Workflow: From Synthesis to Biological Evaluation

Caption: A general workflow for the development of 6-substituted pyridazine analogs.

IV. Conclusion and Future Directions

The 6-substituted pyridazine scaffold has proven to be a remarkably fruitful area of research in medicinal chemistry. The diverse range of biological activities, coupled with the accessibility of various synthetic routes, makes these compounds highly attractive for the development of new therapeutic agents. Future research in this area will likely focus on several key aspects:

-